The synthesis of anthralin can be achieved through several methods, including:
Anthralin's molecular structure consists of a fused three-ring system characterized by two hydroxyl groups at positions 1 and 8 on the anthracene skeleton. The presence of these hydroxyl groups contributes to its reactivity and biological activity.
Anthralin participates in various chemical reactions that are essential for its biological activity:
The mechanism of action of anthralin primarily involves its effects on keratinocytes in the skin:
Anthralin is primarily used in dermatology for:
Anthralin, a cornerstone in dermatological therapy, exhibits a complex history of nomenclature reflecting its chemical evolution and global pharmaceutical adoption. The compound's systematic name, 1,8-dihydroxy-9-anthrone, precisely defines its molecular structure—an anthracene derivative with hydroxyl groups at positions 1 and 8 and a ketone at position 9 [1] [4]. The synonym dithranol (International Nonproprietary Name, INN) emerged in European pharmacopeias, while anthralin became the adopted United States Adopted Name (USAN) and former British Approved Name (BAN), creating geographical distinctions in terminology [4] [8].
The proliferation of tradenames illustrates its commercial development history. Early formulations like Drithocreme (Summers Laboratories) and Zithranol-RR (Elorac, Inc.) dominated the U.S. market, whereas Micanol gained prominence in Europe with its innovative formulation designed to reduce oxidation and staining [1] [8] [9]. Additional tradenames such as Anthra-Derm, Psoriatec, and Lasan reflect formulation variations (creams, ointments, shampoos) and regional branding strategies [1] [7] [9]. External identifiers like NSC-43970 and NSC-629313 from the National Service Center underscore its investigational role in oncology research, though these applications remain secondary to dermatological use [1].
Table 1: Comprehensive Nomenclature of Anthralin
Designation Type | Terms | Context/Origin |
---|---|---|
Systematic Name | 1,8-Dihydroxy-9(10H)-anthracenone | IUPAC nomenclature |
Common Synonyms | Dithranol (INN), Anthralin (USAN), Ditranol | Regional pharmacopeias |
Historical Terms | Cignolin, Chrysarobin synthetic analog | Derived from natural precursor (Goa powder) |
Major Tradenames | Drithocreme, Zithranol-RR, Micanol, Anthra-Derm, Psoriatec | Commercial formulations |
Research Codes | NSC-43970, NSC-629313 | National Cancer Institute screening programs |
Anthralin’s origins trace to chrysarobin, a natural extract obtained from the sap of the Vataireopsis araroba tree (Fabaceae family) in Brazil’s rainforests. Marketed as Goa powder or Bahia powder, this crude material was historically used in India and China for fungal infections like ringworm but caused significant skin irritation [3] [8]. In 1916, German chemists achieved the first laboratory synthesis of anthralin as a purified derivative of chrysarobin, aiming to enhance therapeutic predictability while reducing impurities responsible for adverse effects [3] [5].
Early clinical applications burgeoned in 1920s Germany, where dermatologists Galewsky and Kromayer pioneered anthralin-based psoriasis therapies. Their formulations—ointments or acetone suspensions—demonstrated unprecedented efficacy, leading to the successful treatment of ~600 patients over a decade [3] [8]. The landmark Ingram regimen (1953) revolutionized psoriasis management by combining anthralin paste applications with coal tar baths and UV radiation. This protocol achieved 95% clearance rates in 2,120 patients, with lesions resolving in 15–20 days [3] [8]. By the 1970s, pharmacological studies revealed anthralin’s dual inhibition of mitochondrial respiration and DNA synthesis, cementing its role as an antiproliferative agent [3] [6]. Despite competition from newer biologics, its cost-effectiveness ensures continued use in modern dermatology, particularly in short-contact protocols [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: